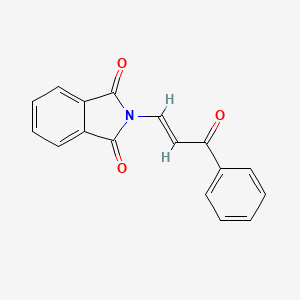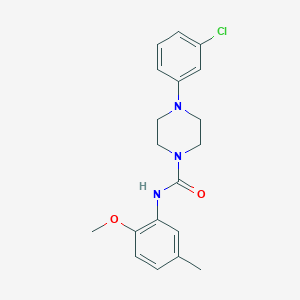![molecular formula C18H21N3O B5329271 1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2004 and has gained attention in the scientific community due to its potential applications in the field of neuroscience. MP-10 is a selective dopamine D3 receptor agonist, which means that it binds to and activates this receptor in the brain.
作用機序
1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine selectively binds to and activates dopamine D3 receptors in the brain. This leads to an increase in dopamine release in the nucleus accumbens, a brain region that is involved in reward and motivation. By activating dopamine D3 receptors, this compound may reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular dopamine levels in the nucleus accumbens and to decrease dopamine transporter function in the striatum. These effects are consistent with the activation of dopamine D3 receptors. This compound has also been shown to increase c-Fos expression in the nucleus accumbens, which is a marker of neuronal activity.
実験室実験の利点と制限
One advantage of using 1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine in lab experiments is its selectivity for dopamine D3 receptors, which allows for more specific targeting of this receptor subtype. However, one limitation is that this compound has relatively low affinity for dopamine D3 receptors compared to other dopamine receptor agonists, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on 1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine. One area of interest is the potential use of this compound in the treatment of other types of addiction, such as nicotine or alcohol addiction. Another area of interest is the development of more potent and selective dopamine D3 receptor agonists that may have greater therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to better understand its effects on dopamine signaling in the brain.
合成法
The synthesis of 1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine involves several steps, starting with the reaction of 3-methylbenzoyl chloride with 2-pyridylmagnesium bromide to form 1-(3-methylphenyl)-2-pyridinylmethanol. This intermediate is then reacted with piperazine in the presence of acetic anhydride to form this compound. The yield of this compound synthesis is typically around 50-60%, and the purity can be improved by recrystallization.
科学的研究の応用
1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine has been mainly studied for its potential applications in the treatment of drug addiction, particularly cocaine addiction. It has been shown to reduce cocaine self-administration in rats and monkeys, suggesting that it may have therapeutic potential for the treatment of addiction. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as dopamine D3 receptors are involved in the regulation of motor function.
特性
IUPAC Name |
2-(3-methylphenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-5-4-6-16(13-15)14-18(22)21-11-9-20(10-12-21)17-7-2-3-8-19-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTJXAXGZFWHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5329188.png)
![1-ethyl-3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5329192.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)
![2'-fluoro-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-biphenylcarboxamide](/img/structure/B5329202.png)
![N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329210.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)

![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)
![5-[1-(4-amino-2-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5329235.png)
![5-[(2-fluorophenoxy)methyl]-N-(3-hydroxybenzyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5329241.png)
![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5329245.png)


![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)